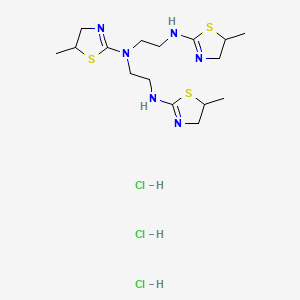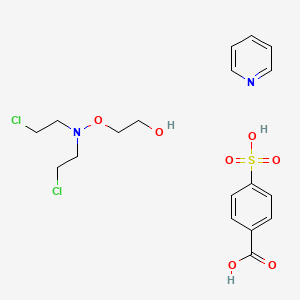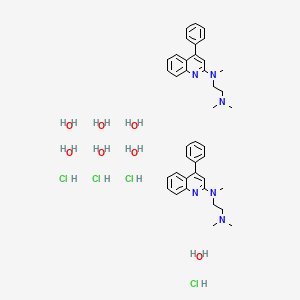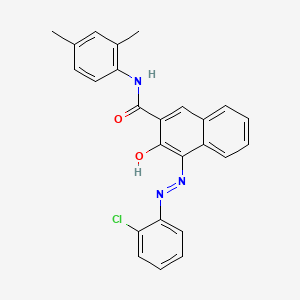
2-Naphthalenecarboxamide, 4-((2-chlorophenyl)azo)-N-(2,4-dimethylphenyl)-3-hydroxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Naphthalenecarboxamide, 4-((2-chlorophenyl)azo)-N-(2,4-dimethylphenyl)-3-hydroxy- is a complex organic compound known for its vibrant color properties. This compound is part of the azo dye family, which is widely used in various industries for coloring textiles, leathers, and other materials. The presence of the azo group (-N=N-) in its structure is responsible for its chromophoric properties, making it a valuable compound in dye chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxamide, 4-((2-chlorophenyl)azo)-N-(2,4-dimethylphenyl)-3-hydroxy- typically involves a multi-step process:
Diazotization: The process begins with the diazotization of 2-chloroaniline. This involves treating 2-chloroaniline with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with N-(2,4-dimethylphenyl)-3-hydroxy-2-naphthalenecarboxamide in an alkaline medium. This step forms the azo bond (-N=N-) between the two aromatic rings, resulting in the formation of the target compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinone derivatives.
Reduction: The azo group can be reduced to form amines. This reaction is typically carried out using reducing agents like sodium dithionite or hydrogen in the presence of a catalyst.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic or neutral conditions.
Reduction: Sodium dithionite or catalytic hydrogenation.
Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, and halogens (chlorine, bromine) for halogenation.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Nitro, sulfo, or halogenated derivatives of the original compound.
Scientific Research Applications
2-Naphthalenecarboxamide, 4-((2-chlorophenyl)azo)-N-(2,4-dimethylphenyl)-3-hydroxy- has several applications in scientific research:
Chemistry: Used as a dye intermediate and in the study of azo compound synthesis and reactions.
Biology: Employed in staining techniques for microscopy due to its vibrant color properties.
Medicine: Investigated for potential use in drug delivery systems and as a model compound in pharmacokinetic studies.
Industry: Widely used in the textile and leather industries for dyeing purposes.
Mechanism of Action
The compound exerts its effects primarily through its azo group, which is responsible for its chromophoric properties. The azo group can undergo various chemical reactions, leading to changes in color and other properties. The molecular targets and pathways involved depend on the specific application and the environment in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Naphthalenecarboxamide, 3-hydroxy-N-1-naphthalenyl-: Another naphthalenecarboxamide derivative with similar chromophoric properties.
2-Naphthalenecarboxamide, 3-hydroxy-N-(2-methylphenyl)-: A compound with a similar structure but different substituents, leading to variations in color and reactivity.
Uniqueness
2-Naphthalenecarboxamide, 4-((2-chlorophenyl)azo)-N-(2,4-dimethylphenyl)-3-hydroxy- is unique due to the presence of the 2-chlorophenyl and 2,4-dimethylphenyl groups, which influence its color properties and reactivity. These substituents make it distinct from other naphthalenecarboxamide derivatives and contribute to its specific applications in various fields.
Properties
CAS No. |
75199-16-5 |
|---|---|
Molecular Formula |
C25H20ClN3O2 |
Molecular Weight |
429.9 g/mol |
IUPAC Name |
4-[(2-chlorophenyl)diazenyl]-N-(2,4-dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide |
InChI |
InChI=1S/C25H20ClN3O2/c1-15-11-12-21(16(2)13-15)27-25(31)19-14-17-7-3-4-8-18(17)23(24(19)30)29-28-22-10-6-5-9-20(22)26/h3-14,30H,1-2H3,(H,27,31) |
InChI Key |
IRSPOFJHFJCKPX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C(=C2O)N=NC4=CC=CC=C4Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


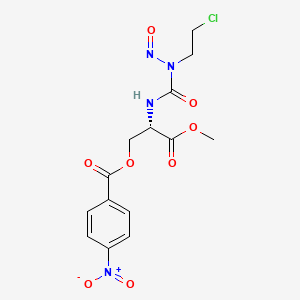
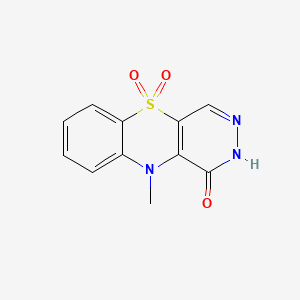
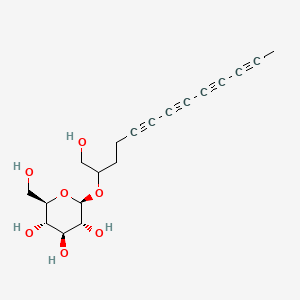
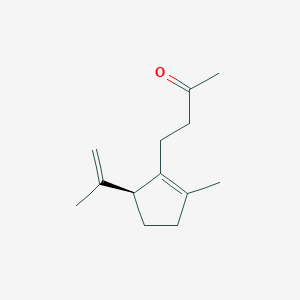
![sodium;[3-[[(3R,4R)-6-[(7-chloroquinolin-2-yl)methoxy]-4-hydroxy-3,4-dihydro-2H-chromen-3-yl]methyl]-4-methoxyphenyl]-(trifluoromethylsulfonyl)azanide](/img/structure/B12773572.png)


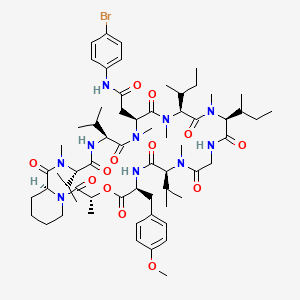
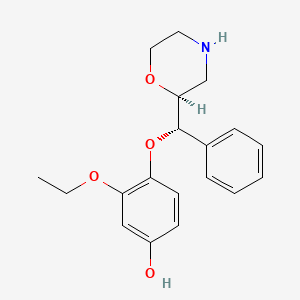
![N,N-diethylethanamine;3-[(2E)-2-[(2E)-2-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)ethylidene]-1,3-thiazolidin-3-yl]propane-1-sulfonic acid](/img/structure/B12773592.png)
